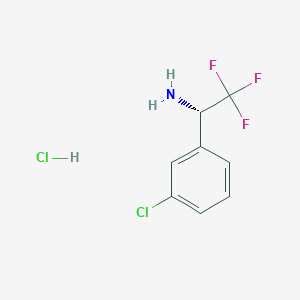

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

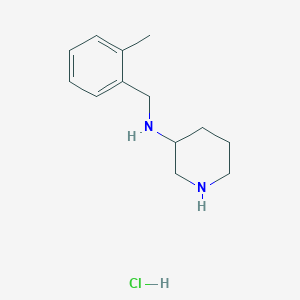

The compound “(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride” is a derivative of phenylalanine, which is an essential amino acid. The “S” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “3-Chlorophenyl” part refers to a phenyl (benzene) ring with a chlorine atom at the third position. The “2,2,2-trifluoroethanamine” part refers to an ethanamine (ethylamine) group where all three hydrogens of the ethyl group are replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a chlorine atom and a 2,2,2-trifluoroethylamine group. The presence of the fluorine atoms would likely make the compound quite electronegative, potentially affecting its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The chlorine atom might be susceptible to nucleophilic aromatic substitution reactions, and the amine group could participate in reactions typical for amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the electronegative fluorine atoms might increase its polarity, potentially affecting its solubility and boiling/melting points .科学的研究の応用

Neurokinin-1 Receptor Antagonism

- A study by Harrison et al. (2001) described the synthesis and application of a compound related to (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, demonstrating its potential as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This could be relevant for clinical applications in treating conditions like emesis and depression.

Antibacterial and Antifungal Properties

- Research by Sujatha et al. (2019) investigated derivatives of (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, finding significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.

Polymer Synthesis

- Yin et al. (2005) explored the synthesis of novel polyimides using a derivative of this compound, as detailed in their study, "Synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane". The resulting fluorine-containing polyimides showed promising solubility, thermal stability, and mechanical properties.

NMDA Receptor Antagonism

- A study by Moe et al. (1998) synthesized a novel ligand for the NMDA receptor, which shares structural similarities with (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride. This compound could have applications in neurological research and drug development.

Chemical Synthesis

- Zhang et al. (2016) presented research on "One-pot syntheses of N-(α-fluorovinyl)azole derivatives from N-(diphenylmethylene)-2,2,2-trifluoroethanamine", demonstrating the use of a related compound as a versatile building block in chemical synthesis.

Urotensin-II Receptor Agonism

- Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, as reported in their paper, "Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954)". This discovery highlights the potential of similar compounds in receptor-based therapies.

作用機序

Safety and Hazards

将来の方向性

The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

特性

IUPAC Name |

(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFNVRBSWOHDHQ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2417715.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)

![N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2417724.png)

![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)

![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2417728.png)

![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)